![molecular formula C20H22N2O5 B2889386 methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate CAS No. 2034278-48-1](/img/structure/B2889386.png)
methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate is a complex organic compound that features a nicotinamide moiety linked to a benzoate ester through a tetrahydro-2H-pyran-4-yl methoxy group
Méthodes De Préparation
The synthesis of methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the tetrahydro-2H-pyran-4-yl methoxy group: This can be achieved by reacting tetrahydropyran with methanol in the presence of an acid catalyst.
Synthesis of the nicotinamide derivative: Nicotinic acid is converted to its corresponding amide using reagents like thionyl chloride followed by ammonia.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Analyse Des Réactions Chimiques
Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate can undergo various chemical reactions:
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting nicotinic receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinamide.
Mécanisme D'action
The mechanism of action of methyl 2-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}benzoate involves its interaction with specific molecular targets. The nicotinamide moiety can bind to nicotinic receptors, influencing various biological pathways. The tetrahydro-2H-pyran-4-yl methoxy group may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring and are used as protecting groups in organic synthesis.
Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide are similar in structure and are studied for their roles in cellular metabolism.
Benzoate esters: Methyl benzoate and ethyl benzoate are simpler esters that share the benzoate moiety.
Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate is unique due to its combination of these functional groups, which confer specific chemical and biological properties .
Propriétés
IUPAC Name |
methyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-20(24)16-4-2-3-5-17(16)22-19(23)15-6-7-18(21-12-15)27-13-14-8-10-26-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAZQPFYGMVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)

![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)
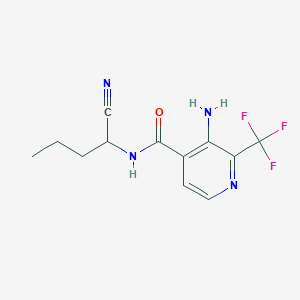
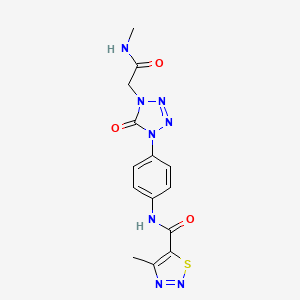
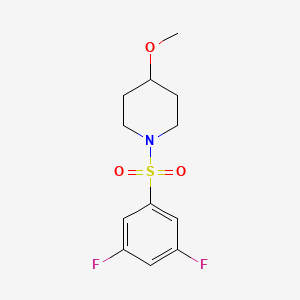
![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
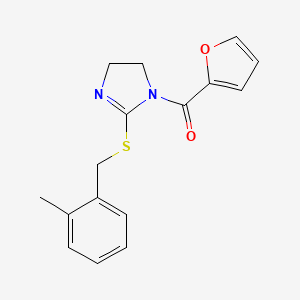
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
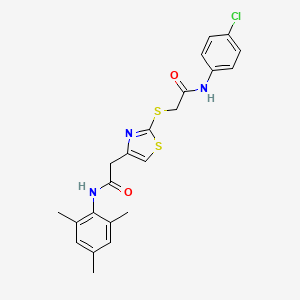
![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)
